molecular formula C15H22O3 B14307495 2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol CAS No. 110538-24-4

2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol

Cat. No.: B14307495
CAS No.: 110538-24-4
M. Wt: 250.33 g/mol
InChI Key: GRXKNTONLIIASH-UHFFFAOYSA-N
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Description

2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol is an organic compound with a complex structure that includes a benzofuran ring, a hydroxymethyl group, and a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and conditions, such as the use of Grignard reagents and acid catalysts, are often employed to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium dichromate, PCC

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid catalysts like sulfuric acid for cyclization reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • 2-[7-(Hydroxymethyl)-6-methyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol
  • 2-[7-(Hydroxymethyl)-6-ethyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol

Uniqueness

What sets 2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.

Properties

CAS No.

110538-24-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-[7-(hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol

InChI

InChI=1S/C15H22O3/c1-4-5-10-6-7-11-8-13(15(2,3)17)18-14(11)12(10)9-16/h6-7,13,16-17H,4-5,8-9H2,1-3H3

InChI Key

GRXKNTONLIIASH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(CC(O2)C(C)(C)O)C=C1)CO

Origin of Product

United States

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